Product packaging for Auramycin G(Cat. No.:CAS No. 83753-73-5)

Auramycin G

Cat. No.: B1206468
CAS No.: 83753-73-5
M. Wt: 783.9 g/mol
InChI Key: BZIVYVVGTVHFSZ-OAFXGJGYSA-N
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Description

Context within the Anthracycline Class of Natural Products

The anthracyclines are a significant class of natural products, primarily known for their use in cancer chemotherapy. nih.govwikipedia.org These compounds are typically produced by soil-dwelling bacteria of the genus Streptomyces. nih.govwikipedia.orgnih.gov Structurally, anthracyclines share a common tetracyclic quinone backbone, known as an anthracyclinone, which is attached via a glycosidic bond to at least one sugar moiety. wikipedia.orghilarispublisher.com The class includes some of the most effective anticancer agents ever developed, such as doxorubicin (B1662922) and daunorubicin (B1662515), which are used to treat a wide array of cancers, including leukemias, lymphomas, and various solid tumors. nih.govwikipedia.org

The primary mechanism of action for many anthracyclines involves the intercalation of their planar ring system into DNA and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. wikipedia.orgacs.org This interference leads to breaks in the DNA strands, ultimately triggering cell death. acs.org Auramycin G belongs to this important family of compounds, sharing the characteristic tetracyclic structure but also possessing unique features that differentiate its biological activity. nih.govontosight.ai

Historical Overview of this compound Discovery and Early Characterization

This compound was first identified as part of a complex of related anthracycline antibiotics. nih.gov Its discovery was a result of investigations into the culture broth of a mutant strain of Streptomyces galilaeus OBB-111, which had previously been shown to produce the major components, Auramycin A and B, and Sulfurmycin A and B. nih.govresearchgate.net Further detailed analysis of the fermentation products revealed the presence of several minor components, which were designated Auramycins C, D, E, F, and G. nih.govglycoscience.ruaminer.org

Initial characterization studies demonstrated that this compound, along with its fellow minor analogues, exhibited significant biological activity. nih.gov These early findings indicated that it possessed antibacterial properties, particularly against Gram-positive bacteria, and also showed cytotoxic activity against the P388 murine leukemia cell line, a standard model used in anticancer research. nih.govresearchgate.netglycoscience.ru

Structural Elucidation and Stereochemical Importance for Research Focus

The fundamental structure of this compound is based on the anthracyclinone core, specifically auramycinone (B1197653), which is characteristic of the auramycin series. acs.org Like other members of its class, this compound is a glycoside, meaning it has a sugar component attached to the aglycone (the non-sugar part). naturalproducts.net In all the minor auramycin analogues discovered, including G, this sugar moiety is located at the C-7 position of the aglycone. nih.govresearchgate.netglycoscience.ru The precise stereochemistry of the molecule, including the arrangement of atoms at its chiral centers, is a critical determinant of its biological function, a well-established principle for the anthracycline class. hilarispublisher.com

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 83753-73-5 researchgate.net
Compound Class Anthracycline nih.govontosight.ai
Producing Organism Streptomyces galilaeus OBB-111 (mutant strain) nih.govresearchgate.net
Aglycone Auramycinone acs.org
Biological Activity Antibacterial (Gram-positive), Antitumor (P388 leukemia, Gastric cancer) nih.govnih.govresearchgate.net

Significance of this compound as a Research Probe and Lead Compound

In the field of drug discovery, a "lead compound" is a chemical structure that demonstrates promising activity against a specific biological target and serves as the starting point for the development of new therapeutic agents. numberanalytics.comup.ac.za A "research probe" is a molecule used to study biological pathways and processes with high specificity. nih.gov this compound has emerged as a significant molecule in both of these roles.

Recent research has highlighted the prominent antitumor activity of this compound in both in-vitro and in-vivo gastric tumor models. nih.govresearchgate.net Its mechanism of action is notably distinct from the primary DNA-intercalating function of many classical anthracyclines. This compound effectively suppresses tumor growth by inhibiting angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). nih.govresearchgate.netresearchgate.net This is achieved through the downregulation of key signaling pathways, including the VEGFR2-VEGFA-pPI3K-pAkt-pErk1 and VEGFR3-VEGFC-pPI3K-pAkt-pmTOR proteins. nih.govresearchgate.net

This specific mechanism makes this compound a valuable research probe for investigating the complex processes of tumor-associated angiogenesis and lymphangiogenesis. nih.gov Furthermore, its potent and targeted antitumor effects position this compound as a promising lead compound. nih.govresearchgate.net The exploration of new anthracyclines like this compound is driven by the goal of developing therapies with improved efficacy and potentially reduced cardiotoxicity, a major limiting side effect of conventional anthracyclines. nih.govresearchgate.net

Table 2: Investigated Biological Effects of this compound

Finding Model System Pathway(s) Implicated Reference
Inhibition of cell viability AGS and MGC803 gastric cancer cells Dose-dependent inhibition nih.govresearchgate.net
Inhibition of cell migration and invasion Gastric cancer cells Downregulation of VEGFR2-VEGFA and VEGFR3-VEGFC signaling nih.govresearchgate.net
Antitumor activity Xenografted gastric tumor model (in vivo) Regulation of angiogenic and lymphangiogenic pathways nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H53NO14 B1206468 Auramycin G CAS No. 83753-73-5

Properties

CAS No.

83753-73-5

Molecular Formula

C41H53NO14

Molecular Weight

783.9 g/mol

IUPAC Name

methyl (1R,2R,4S)-4-[(2R,4S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-2-methyl-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate

InChI

InChI=1S/C41H53NO14/c1-18-25(43)11-13-29(51-18)54-27-12-14-30(52-19(27)2)56-39-20(3)53-31(16-24(39)42(5)6)55-28-17-41(4,49)35(40(48)50-7)22-15-23-34(38(47)33(22)28)37(46)32-21(36(23)45)9-8-10-26(32)44/h8-10,15,18-20,24-25,27-31,35,39,43-44,47,49H,11-14,16-17H2,1-7H3/t18-,19-,20-,24-,25-,27-,28-,29-,30-,31-,35-,39?,41+/m0/s1

InChI Key

BZIVYVVGTVHFSZ-OAFXGJGYSA-N

SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@H]2CC[C@@H](O[C@H]2C)OC3[C@@H](O[C@H](C[C@@H]3N(C)C)O[C@H]4C[C@@]([C@@H](C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O

Canonical SMILES

CC1C(CCC(O1)OC2CCC(OC2C)OC3C(OC(CC3N(C)C)OC4CC(C(C5=CC6=C(C(=C45)O)C(=O)C7=C(C6=O)C=CC=C7O)C(=O)OC)(C)O)C)O

Synonyms

auramycin G

Origin of Product

United States

Biosynthesis and Production of Auramycin G

Microbial Origin and Producing Organisms of Auramycin G

The production of this compound is intrinsically linked to the metabolic capabilities of specific filamentous bacteria. These microorganisms, found ubiquitously in soil, are renowned for their capacity to synthesize a vast array of secondary metabolites with diverse biological activities.

Streptomyces Species as Primary Producers

The genus Streptomyces stands out as the principal source of a multitude of clinically significant antibiotics, including the majority of anthracyclines. wikipedia.orgnih.govwikipedia.orgresearchgate.netbjid.org.br These Gram-positive bacteria possess complex life cycles and large genomes that harbor numerous biosynthetic gene clusters responsible for the production of these valuable compounds. wikipedia.orgbjid.org.br While the specific species responsible for producing this compound is not extensively documented in readily available literature, the structural similarity of its aglycone, auramycinone (B1197653), to other well-characterized anthracyclinones strongly points towards a Streptomyces origin. The biosynthesis of anthracyclines is a hallmark of this genus, with different species producing a diverse array of these compounds. wikipedia.org

Mutant Strains and Enhanced this compound Production

To meet the demands for these valuable therapeutic agents, significant research has focused on enhancing the production of antibiotics in their native microbial hosts. The development of mutant strains of Streptomyces has proven to be a successful strategy for increasing the yield of various antibiotics. nih.govmdpi.comnih.govresearchgate.net Common techniques involve inducing mutations, often through exposure to mutagens or by selecting for resistance to other antibiotics, which can inadvertently lead to the upregulation of secondary metabolite biosynthesis. nih.govnih.govresearchgate.net For instance, mutations in genes encoding ribosomal proteins or RNA polymerase subunits have been shown to enhance antibiotic production in several Streptomyces species. nih.govnih.gov While specific examples of mutant strains developed for the overproduction of this compound are not prominently reported, the general principles of strain improvement through mutagenesis and selection are widely applicable and likely employed in industrial production settings.

Polyketide Synthase (PKS) Pathways in this compound Biosynthesis

The biosynthesis of the auramycinone core of this compound is a classic example of a type II polyketide synthase pathway. This intricate enzymatic assembly line is responsible for constructing the characteristic tetracyclic ring structure of anthracyclinones from simple metabolic precursors.

Type II PKS System Involvement

The formation of auramycinone is catalyzed by a Type II Polyketide Synthase (PKS) system. acs.org These PKS systems are multi-enzyme complexes where individual, monofunctional proteins work in a coordinated fashion to build the polyketide chain. The core of a minimal Type II PKS system consists of three essential components: a ketosynthase (KSα), a chain length factor (KSβ), and an acyl carrier protein (ACP). acs.org This enzymatic machinery iteratively condenses small carboxylic acid units to create a long poly-β-keto chain, which then undergoes a series of cyclization and modification reactions to form the aromatic polyketide backbone.

Starter Unit and Extender Unit Utilization

The biosynthesis of the C-20 anthracyclinone, auramycinone, is initiated with a specific starter unit, which is typically an acetyl-CoA or propionyl-CoA molecule. This starter unit is loaded onto the PKS machinery. Subsequently, the polyketide chain is elongated through the sequential addition of nine malonyl-CoA extender units. Each condensation step is catalyzed by the ketosynthase components of the PKS, extending the growing polyketide chain by two carbon atoms. The precise number of extender units added is controlled by the chain length factor, ensuring the correct size of the final polyketide backbone.

Genetic Loci and Operons Governing Auramycinone Biosynthesis

The genes encoding the enzymes of the Type II PKS system, along with the subsequent tailoring enzymes required for auramycinone biosynthesis, are typically clustered together on the bacterial chromosome in a biosynthetic gene cluster (BGC). nih.govyoutube.comyoutube.com This organization facilitates the coordinated regulation and expression of all the necessary genes for the production of the final compound.

While the specific gene cluster for this compound has not been explicitly detailed in all reviewed literature, the genetic organization is expected to be similar to that of other well-studied C-20 anthracyclines, such as nogalamycin. For nogalamycin, the minimal PKS genes are organized in an operon, often designated as snoa123. acs.org It is highly probable that a homologous operon, containing the genes for the ketosynthase α, ketosynthase β, and the acyl carrier protein, is central to the auramycinone BGC.

Furthermore, the BGC would also contain genes for other crucial enzymes, including cyclases that catalyze the intricate ring-closing reactions to form the tetracyclic structure. One such family of enzymes are the "SnoaL-like cyclases," which are known to be involved in the cyclization of polyketide backbones in various biosynthetic pathways. frontiersin.org The cluster would also house genes for tailoring enzymes like ketoreductases, aromatases, and oxygenases that modify the initial polyketide scaffold to yield the final auramycinone structure. The regulation of these biosynthetic genes is often controlled by pathway-specific regulatory proteins, whose genes are also located within or near the BGC. nih.govnih.gov

Enzymatic Steps and Biosynthetic Intermediates of this compound

The formation of the this compound aglycone, auramycinone, and its subsequent glycosylation involves a series of precisely controlled enzymatic reactions typical of type II polyketide synthase (PKS) pathways.

The backbone of this compound is an aromatic polyketide, assembled from simple acyl-CoA precursors. The initial polyketide chain, once assembled by the minimal PKS (comprising a ketosynthase α/β heterodimer and an acyl carrier protein), undergoes a series of regiospecific cyclization and aromatization reactions to form the characteristic four-ring anthracyclinone core. nih.gov

This transformation is catalyzed by specialized enzymes known as cyclases (CYC) and aromatases (ARO). pnas.org Structural studies of homologous enzymes, such as the Tcm ARO/CYC, reveal a conserved interior pocket that orients the flexible polyketide chain, thereby dictating the specific pattern of ring closures. pnas.org For anthracyclines, cyclases are essential for catalyzing the closure of the second and third rings of the polyketide intermediate. nih.gov The process involves intramolecular aldol (B89426) condensations that form the new carbon-carbon bonds, followed by dehydration reactions driven by aromatases to yield the stable, planar aromatic ring system. The specific sequence and regiospecificity of these reactions are crucial for establishing the correct anthracyclinone scaffold, distinguishing it from other aromatic polyketides. nih.gov

Following the initial cyclizations, the polyketide intermediate is subjected to tailoring reactions that modify its structure. Among the most critical are ketoreduction and methylation, which add functional and stereochemical complexity to the molecule.

Ketoreductases (KRs) are responsible for the stereospecific reduction of keto groups along the polyketide backbone to hydroxyl groups. plos.org In anthracycline biosynthesis, KRs play a pivotal role in determining the final structure of the aglycone. For instance, the C-9 ketoreductase (e.g., DpsE in a related pathway) is a key enzyme that acts on the polyketide complex to set the stereochemistry at this position. nih.gov The activity of these enzymes is essential, as the presence and orientation of hydroxyl groups significantly influence the biological activity of the final compound. researchgate.net Inactivation of a ketoreductase can lead to the complete abolishment of the final product, highlighting its critical role. plos.org

Methyltransferases (MTs) catalyze the transfer of a methyl group, typically from S-adenosyl-L-methionine (SAM), to specific positions on the aglycone or its sugar moieties. In the biosynthesis of related anthracyclines, O-methylation is a common tailoring step. For example, the enzyme DnrC is responsible for O-methylation in the daunorubicin (B1662515) pathway, a modification that occurs after the initial tricyclic intermediate is formed. nih.gov These methylation events are crucial for the molecule's final structure and function.

Enzyme Type Function in this compound Biosynthesis (Inferred from Homologous Pathways) Example Enzyme (from related pathways)
Aromatase/Cyclase (ARO/CYC) Catalyzes regiospecific intramolecular aldol condensations and subsequent dehydrations to form the aromatic tetracyclic core.DpsY, Tcm ARO/CYC pnas.orgnih.govnih.gov
Ketoreductase (KR) Performs stereospecific reduction of carbonyl groups to hydroxyl groups on the polyketide backbone.DpsE, Med-ORF12 plos.orgnih.gov
Methyltransferase (MT) Transfers a methyl group from a donor like SAM to specific oxygen atoms on the aglycone intermediate.DnrC nih.gov

Glycosylation is a critical final step in the biosynthesis of most anthracyclines, including this compound, as the sugar moieties are often essential for the compound's ability to interact with its biological target, such as DNA. nih.gov This process is carried out by Glycosyltransferases (GTs) , enzymes that attach deoxysugar units to the aglycone scaffold. nih.gov

The biosynthesis of the deoxysugars themselves is a separate, complex pathway. Once synthesized and activated (typically as NDP-sugars), these moieties are recognized by specific GTs. Research on related compounds like arugomycin (B1232410) and other anthracyclines demonstrates the importance of these sugar chains. nih.govnih.gov The GTs exhibit substrate specificity for both the sugar donor and the aglycone acceptor, ensuring the correct sugar is attached at the proper position, which for many auramycin analogues is the C-7 hydroxyl group. This attachment profoundly impacts the molecule's solubility, stability, and mechanism of action. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for this compound and Analogs

Advances in genetic engineering have provided powerful tools to manipulate the biosynthetic pathways of natural products like this compound. These approaches aim to increase production titers, generate novel analogs with improved properties, and activate silent BGCs.

One of the most effective strategies for studying and producing natural products is heterologous expression, which involves transferring the entire BGC from the native producer into a more genetically tractable and robust host strain. nih.gov Streptomyces species, such as S. albus, S. coelicolor, and S. lividans, are widely used as chassis hosts for this purpose due to their inherent ability to produce a vast array of secondary metabolites and the availability of sophisticated genetic tools. mdpi.com

The process typically involves cloning the large this compound BGC (which can be over 100 kb) into an expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid, and introducing it into the chosen Streptomyces host. nih.gov Successful heterologous expression can overcome limitations of the native producer, such as slow growth or low yields, and provides a clean background for analyzing the function of specific genes within the cluster. mdpi.comnih.gov This strategy has been successfully used to produce diversified angucyclines and other complex polyketides. mdpi.com

Host Organism Rationale for Use Commonly Used Strains
Streptomyces - Genetically tractable and well-characterized. - Efficiently expresses complex polyketide pathways. - Provides necessary precursors for biosynthesis.S. albus J1074, S. coelicolor M1152, S. lividans TK24 researchgate.netmdpi.com

Fine-tuning the biosynthetic pathway within a native or heterologous host is achieved through targeted gene knockouts and overexpression. These techniques allow for the rational engineering of metabolism to enhance the production of this compound or to create novel derivatives.

Gene Knockouts: This strategy involves the targeted deletion or inactivation of specific genes. Common targets include:

Competing Pathways: Deleting genes for other secondary metabolite pathways can redirect precursor molecules toward this compound biosynthesis, thereby increasing its yield.

Negative Regulators: Removing genes that encode repressor proteins can de-repress the BGC, leading to constitutive or enhanced expression.

Degradation Pathways: Knocking out genes responsible for the degradation of the final product or intermediates can improve accumulation.

Gene Overexpression: Conversely, increasing the expression level of certain genes can boost production. Key targets for overexpression include:

Positive Regulators: Increasing the dosage of pathway-specific activator genes (e.g., SARPs) can significantly upregulate the entire BGC.

Biosynthetic Genes: Overexpressing rate-limiting enzymes within the this compound cluster can alleviate bottlenecks in the pathway.

Precursor Supply Genes: Enhancing the expression of genes involved in the synthesis of primary metabolites like acetyl-CoA and malonyl-CoA can increase the pool of building blocks available for polyketide synthesis.

These metabolic engineering strategies provide a powerful platform for optimizing the production of this compound and for combinatorial biosynthesis, where genes from different pathways are mixed and matched to generate "unnatural" natural products with potentially novel therapeutic properties. nih.gov

Production of this compound Derivatives and Novel Anthracyclinones via Biosynthetic Engineering

The targeted application of biosynthetic engineering techniques to the this compound biosynthetic pathway for the generation of novel derivatives and new anthracyclinones is an area of significant scientific interest. This approach involves the deliberate and rational modification of the genetic blueprint of the producing organism, typically a Streptomyces species, to alter the chemical structure of the final product. Methodologies such as gene inactivation, gene overexpression, and the introduction of foreign genes from other biosynthetic pathways are employed to create novel bioactive compounds.

However, based on the available scientific literature, specific examples and detailed research findings on the successful application of these techniques directly to the this compound biosynthetic gene cluster are not extensively documented. While the principles of combinatorial biosynthesis and mutasynthesis are well-established for other antibiotic classes, their specific application to generate a library of this compound derivatives has not been detailed in the reviewed research.

General strategies in the field of antibiotic genetic engineering often involve:

Precursor-Directed Biosynthesis: This technique involves feeding structural analogs of natural biosynthetic precursors to a mutant strain that is blocked in the synthesis of the natural precursor. The biosynthetic machinery of the organism may then incorporate the unnatural precursor to generate a novel derivative.

Combinatorial Biosynthesis: This powerful strategy involves the genetic recombination of biosynthetic genes from different pathways to create hybrid pathways capable of producing novel chemical structures. This can include swapping entire modules of polyketide synthases (PKS) or non-ribosomal peptide synthetases (NRPS), or altering the tailoring enzymes that modify the core scaffold.

Genome Mining: Advances in genome sequencing have revealed a vast number of "silent" or cryptic biosynthetic gene clusters in microorganisms that are not expressed under standard laboratory conditions. Activating these clusters can lead to the discovery of entirely new molecules, including novel anthracyclinones.

While these approaches hold great promise for the diversification of this compound and the creation of novel anthracyclinones, specific and detailed research outcomes of such engineering efforts on the this compound pathway are not presently available in the public domain. The characterization of the aurantimycin (ATM) biosynthetic gene cluster has been suggested as a foundation for generating designer derivatives of that specific compound, but similar progress for this compound is not yet reported. nih.gov

Molecular and Cellular Mechanism of Action of Auramycin G

Modulation of Angiogenesis and Lymphangiogenesis Pathways by Auramycin G

This compound has been shown to significantly inhibit both angiogenesis (the formation of new blood vessels) and lymphangiogenesis (the formation of new lymphatic vessels). These processes are critical for tumor growth, survival, and metastasis. The compound's mechanism involves the down-regulation of specific signaling axes that promote these vascularization processes.

This compound has been demonstrated to cause the down-regulation of the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway. Specifically, it affects the axis involving Vascular Endothelial Growth Factor A (VEGFA), Phosphoinositide 3-kinase (pPI3K), Protein Kinase B (pAkt), and Extracellular signal-regulated kinase 1 (pErk1). This pathway is fundamental for angiogenesis, regulating endothelial cell proliferation, migration, and survival wikipathways.orgfrontiersin.orgnih.govnih.gov. By inhibiting this axis, this compound likely hinders the formation and function of new blood vessels that supply tumors with nutrients and oxygen.

Similarly, this compound targets the vascular endothelial growth factor receptor 3 (VEGFR3) signaling pathway, which is crucial for lymphangiogenesis. Research indicates that this compound down-regulates the axis involving Vascular Endothelial Growth Factor C (VEGFC), VEGFR3, pPI3K, pAkt, and mammalian target of rapamycin (B549165) (pmTOR) researchgate.netresearchgate.netnih.govmdpi.comfrontiersin.orgpatsnap.comresearchgate.net. This pathway is essential for the development and maintenance of lymphatic vessels, which play a significant role in tumor metastasis and immune cell trafficking. Inhibition of this axis by this compound suggests a mechanism for limiting the spread of cancer cells through the lymphatic system.

In vivo studies utilizing gastric tumor models have provided direct evidence of this compound's impact on tumor vascularization. Treatment with this compound led to a decrease in the growth of both blood and lymphatic vessels within tumors. This was correlated with a reduction in tumor malignancy and effectively suppressed tumor growth by regulating angiogenic and lymphangiogenic pathways researchgate.netresearchgate.netnih.govresearchgate.net.

Table 1: In Vivo Tumor Growth Inhibition by this compound

Treatment GroupAverage Tumor Weight (g)
Control3.73 ± 0.56
This compound (50 mg/kg body weight)2.21 ± 0.45
This compound + 5-fluorouracil (B62378) (5-Fu)1.33 ± 0.28

Data adapted from researchgate.netresearchgate.netnih.govresearchgate.net. Values represent mean ± standard deviation.

Other Investigated Molecular and Cellular Targets of this compound

Beyond its effects on angiogenesis and lymphangiogenesis, this compound has demonstrated broader cellular impacts. It has been shown to inhibit the viability, migration, and invasion of gastric cancer cells (AGS and MGC803) in a dose-dependent manner researchgate.netresearchgate.netnih.govresearchgate.net. The 50% inhibitory concentration (IC50) for this compound was reported as 23.72 ± 6.36 mg/L for AGS cells and 32.54 ± 5.91 mg/L for MGC803 cells researchgate.netresearchgate.netnih.govresearchgate.net. A concentration of 10 mg/L of this compound significantly inhibited the migration and invasion of these cancer cells, which was consistent with the observed down-regulation of the aforementioned VEGFR signaling pathways researchgate.netresearchgate.netnih.govresearchgate.net.

Table 2: In Vitro Cytotoxicity and Migration/Invasion Inhibition by this compound

Cell LineIC50 (mg/L)Effect of 10 mg/L this compound on Migration/Invasion
AGS23.72 ± 6.36Significant Inhibition
MGC80332.54 ± 5.91Significant Inhibition

Data adapted from researchgate.netresearchgate.netnih.govresearchgate.net. IC50 values are mean ± standard deviation.

Signaling Pathway Modulation (e.g., NF-κB, MAPK)

This compound has demonstrated an ability to modulate critical signaling pathways involved in cellular processes such as proliferation, survival, and inflammation. Specifically, studies indicate its influence on the MAPK and NF-κB signaling cascades.

The MAPK signaling pathway is a fundamental cascade that transmits extracellular signals to the nucleus, regulating a wide array of cellular functions including proliferation, differentiation, apoptosis, and stress responses thermofisher.comassaygenie.comfrontiersin.org. Research has shown that this compound can down-regulate components of this pathway, such as pErk1 (extracellular signal-regulated kinase 1), which is a key member of the MAPK family researchgate.netresearchgate.net. This modulation of the MAPK/ERK1/2 signaling pathway suggests that this compound may interfere with the pro-survival and proliferative signals that these pathways typically mediate thermofisher.comfrontiersin.org. Furthermore, this compound has also been observed to down-regulate components of the PI3K/Akt pathway, including pPI3K and pAkt, which are closely integrated with MAPK signaling and play significant roles in cell growth and survival researchgate.netresearchgate.net.

The NF-κB pathway is a central regulator of inflammatory responses, immune function, and cellular survival, playing a critical role in processes ranging from inflammation to apoptosis nih.govarvojournals.orgnih.govnih.gov. Studies indicate that this compound affects NF-κB pathways researchgate.net. The canonical NF-κB activation involves the phosphorylation and degradation of inhibitory proteins (IκB), allowing NF-κB dimers to translocate to the nucleus and regulate gene expression arvojournals.orgnih.gov. By modulating this pathway, this compound may influence the cellular response to various stimuli, including inflammatory signals and cellular stress arvojournals.orgmdpi.com. The interplay between MAPK and NF-κB pathways is well-established, with cross-talk influencing cellular outcomes, and this compound's impact on both pathways suggests a complex regulatory role mdpi.comfrontiersin.org.

Table 1: Observed Effects of this compound on Key Signaling Pathway Components

Signaling PathwayComponent AffectedObserved EffectSupporting Evidence
MAPKpErk1Down-regulated researchgate.net
MAPKERK1/2Affected/Modulated researchgate.net
PI3KpPI3KDown-regulated researchgate.net
PI3K/AktpAktDown-regulated researchgate.net
NF-κBPathwayAffected/Modulated researchgate.net

Protein-Protein Interactions

The role of this compound in modulating protein-protein interactions (PPIs) is an area requiring further investigation. Protein-protein interactions are fundamental to nearly all cellular processes, including signal transduction, DNA replication, and metabolic regulation beilstein-journals.orgutoronto.ca. While PPIs are recognized as crucial targets for therapeutic intervention, their complex nature, characterized by large, often flat, and hydrophobic interfaces, presents significant challenges for drug discovery beilstein-journals.orgdovepress.com. The provided search results discuss general methodologies for studying PPIs, such as yeast-based systems and split-luciferase assays utoronto.canih.gov, and highlight the importance of PPIs in various biological contexts, including receptor dimerization nih.gov. However, specific studies detailing direct interactions or modulations of protein-protein binding by this compound were not identified within the scope of the provided search results. Therefore, the precise mechanisms by which this compound might influence protein-protein interactions remain to be elucidated.

Structure Activity Relationship Sar Studies of Auramycin G and Its Derivatives

Impact of the Anthracyclinone Aglycone Structure on Biological Activity

The anthracyclinone moiety forms the core planar, tetracyclic chromophore of Auramycin G and other anthracyclines. This fused ring system is critical for the drug's mechanism of action, enabling it to intercalate between DNA base pairs nih.gov. This intercalation distorts the DNA helix, interfering with essential cellular processes like replication and transcription.

Table 1: Antiproliferative Activity of Anthracyclinone Aglycones

AglyconeAntiproliferative Activity (IC50)Reference
Auramycinone (B1197653)< 30 μM acs.org
Nogalamycinone< 30 μM acs.org
Aklavinone< 30 μM acs.org

Role of the Sugar Moiety in DNA Binding and Topoisomerase Inhibition

The glycosidic portion of this compound, typically consisting of one or more sugar units attached to the aglycone, plays a crucial role in modulating the drug's pharmacological properties. The sugar moiety is not merely a solubility enhancer; it is intrinsically involved in the drug's interaction with DNA and its ability to inhibit topoisomerases nih.govacs.orgnih.gov.

The presence and nature of the sugar chain significantly influence the DNA-binding affinity and sequence selectivity of anthracyclines nih.gov. While specific details on this compound's sugar chain length variations are limited in the provided snippets, studies on related compounds like rebeccamycin (B1679247) demonstrate that replacing a glucose residue with a 2'-aminoglucose moiety can enhance DNA binding affinity. This enhancement is attributed to an increased contribution of the polyelectrolyte effect to the binding free energy, mediated by the positively charged amino group at physiological pH nih.gov. The type of sugar and its attachment point to the aglycone are critical determinants of how the drug interacts with the DNA double helix.

Amino sugars, particularly those found in the C1' position of the glycosidic linkage in anthracyclines like daunomycin and doxorubicin (B1662922), are vital for their biological activity nih.gov. Modifications to the amino sugar have profound effects on both DNA binding and topoisomerase inhibition.

Studies on daunorubicin (B1662515) and adriamycin derivatives have shown that inverting the configuration at the C1' position of the amino sugar (forming the β-anomer) results in a markedly reduced biological activity and a significant decrease in DNA binding affinity nih.gov. Similarly, epimerization at the C4' position of the amino sugar did not produce significant changes in activity, suggesting a critical role for the stereochemistry at C1' nih.gov.

While this compound has been identified as an anthracycline with demonstrated antitumor activity, including the inhibition of angiogenesis and lymphangiogenesis in gastric cancer models nih.govresearchgate.net, the specific structure-activity relationship (SAR) data required to detail the role of its functional groups or principles for designing new analogs is not available in the provided search results.

The literature confirms this compound's molecular formula (C41H53NO14) and its presence of hydroxyl, methyl, and dimethylamino groups within its complex structure echemi.comuni.luchemblink.com. However, detailed research findings on how modifications to its hydroxyl group specifically influence intercalation, or how its methyl and dimethylamino groups affect its biological activity, are not present in the retrieved information. Consequently, explicit rational design principles for new this compound analogs based on such SAR data cannot be formulated from these sources.

The provided search results offer general insights into SAR principles and the impact of functional group modifications in medicinal chemistry gardp.orgupenn.edubiosyn.comnih.govnih.govrsc.orgmdpi.comwikipedia.orgashp.orglibretexts.orgnih.gov, but these are not specific to this compound. Therefore, it is not possible to generate the detailed content for sections 4.4.1, 4.4.2, and 4.5 of the requested article.

Synthetic and Semi Synthetic Approaches to Auramycin G and Its Analogs

Chemical Synthesis Strategies for Auramycin G Core Structure

The total synthesis of a complex natural product like this compound is a formidable task that requires the development of robust strategies for assembling its polycyclic core and stereoselectively installing the glycosidic linkage.

The aglycone of this compound is auramycinone (B1197653), a member of the anthracyclinone family featuring a linear tetracyclic naphthacenequinone skeleton. rsc.org The total synthesis of (±)-auramycinone has been successfully achieved, providing a critical pathway to the natural product and its analogs. One effective strategy involves the generation of an electron-deficient o-quinonoid pyrone intermediate. This highly reactive species can be trapped in a Diels-Alder reaction with a suitable dienophile, such as 2-(triethylsilyloxy)propene, to construct the core ring system. Subsequent chemical transformations of the resulting adducts lead to the formation of (±)-auramycinone. rsc.org This approach is convergent and allows for the preparation of related structures, such as (±)-aklavinone, by varying the dienophile. rsc.org Other general methods for constructing naphthoquinone and anthracycline cores include intramolecular alkyne cycloadditions and domino carbopalladation reactions, which offer flexible access to the tetracyclic scaffold. princeton.edubeilstein-journals.org

Synthetic Approach Key Reaction Precursors Product
Quinonoid Pyrone StrategyDiels-Alder CycloadditionFormyl acid, 2-(triethylsilyloxy)propene(±)-Auramycinone rsc.org
Carbene Complex ChemistryIntramolecular Alkyne CycloadditionCarbene-chromium complexes, AlkynesNaphthoquinone derivatives princeton.edu
Domino CarbopalladationCarbopalladation / Ring ClosureBromoglycals, Benzene with propynyl (B12738560) residuesAnthracycline aglycone mimics beilstein-journals.org

Several factors complicate stereoselective glycosylation in this context:

Anomeric Control: Achieving high selectivity for either the α or β anomer is difficult and often depends subtly on the specific glycosyl donor, glycosyl acceptor, protecting groups, and reaction conditions used. researchgate.netresearchgate.net

Substrate Complexity: The this compound aglycone is a complex, sterically hindered molecule. The reactivity of the C7-hydroxyl group can be low, requiring carefully chosen activation methods.

Researchers have developed various methods to address these challenges, including the use of specific glycosyl donors (e.g., glycosyl halides, thioglycosides, or trichloroacetimidates) and promoters (e.g., silver or mercury salts, Lewis acids). universiteitleiden.nl The choice of solvent and temperature also plays a critical role in directing the stereochemical outcome of the glycosylation reaction. Despite these advances, glycosylation remains a significant hurdle in the total synthesis of many anthracycline antibiotics. nih.gov

Semi-Synthetic Derivatization of Natural this compound

Semi-synthesis, which involves the chemical modification of the natural product isolated from fermentation, is a powerful tool for generating novel analogs. This approach circumvents the difficulties of total synthesis and allows for the rapid exploration of structure-activity relationships (SAR).

The deoxysugar of this compound is a prime target for modification, as this part of the molecule often plays a key role in molecular recognition and biological activity. nih.govacs.org Modifications can be aimed at improving potency, altering solubility, or reducing toxicity. nih.gov

Key strategies for modifying the sugar moiety include:

Alkylation/Acylation: The free amino group on the daunosamine (B1196630) sugar of related anthracyclines is a common site for modification. N-alkylation or N-acylation can alter the drug's interaction with DNA and cellular transporters. mdpi.com

Epimerization: Changing the stereochemistry at one or more centers of the sugar can have a profound impact on activity. For example, epirubicin (B1671505) is the 4'-epimer of doxorubicin (B1662922) and exhibits a different clinical profile. acs.orgmdpi.com

Glycosyl Chain Extension: Attaching additional sugar units to create di- or trisaccharide chains can enhance the drug's DNA binding affinity and antitumor efficacy. nih.govresearchgate.net This strategy has led to the development of novel disaccharide analogs with improved pharmacological profiles. nih.gov

The naphthacenequinone aglycone offers several sites for chemical transformation, allowing for the fine-tuning of the molecule's electronic and steric properties. Thousands of anthracycline analogs have been synthesized by modifying the aglycone. nih.gov

Common modifications to the aglycone include:

Demethoxylation: Removal of the methoxy (B1213986) group at the C4 position, as seen in the conversion of daunorubicin (B1662515) to idarubicin, can increase the potency of the antibiotic. mdpi.comnih.gov

Hydroxyl Group Manipulation: The removal or replacement of hydroxyl groups on ring B of the anthraquinone (B42736) system has been explored to create analogs with altered activity profiles. nih.govnih.gov For instance, the absence of an O11 hydroxyl group can affect stacking interactions with DNA base pairs. nih.govtmu.edu.tw

Side Chain Modification: For anthracyclines like doxorubicin, the C13-keto group and C14-hydroxyl group on the side chain are common targets for derivatization to produce new analogs.

These semi-synthetic approaches have been instrumental in developing second-generation anthracyclines with improved therapeutic indices.

Chemoenzymatic Synthesis of this compound and its Analogs

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of biological catalysts (enzymes). This approach is increasingly used to produce complex natural products and their analogs, offering a more efficient and sustainable alternative to purely chemical or biological methods. rsc.org

In the context of this compound, a chemoenzymatic strategy could involve several key steps:

Biosynthesis of the Aglycone: Genetically engineered microbial strains, such as Streptomyces, can be used to produce the auramycinone aglycone or a late-stage intermediate. nih.govacs.org Pathway engineering can optimize the production of the desired core structure. nih.gov

Chemical Modification: The biosynthetically produced aglycone can then be chemically modified to introduce functionalities not easily accessible through biological pathways.

Enzymatic Glycosylation: A key advantage of this approach is the use of glycosyltransferase enzymes to attach the sugar moiety. These enzymes often exhibit exquisite regio- and stereoselectivity, overcoming the primary challenge of chemical glycosylation. nih.govnih.gov By using engineered glycosyltransferases or feeding non-natural sugar substrates, a wide range of novel glycosylated analogs can be generated in a process known as glycodiversification. nih.gov

Recent work has demonstrated the power of this approach, where enzymes involved in the biosynthesis of related compounds have been used to convert auramycinone into other complex anthracyclines, showcasing the feasibility of enzymatic tailoring of the core structure. acs.org This combination of microbial synthesis and enzymatic catalysis provides a powerful platform for generating libraries of this compound analogs for drug discovery. rsc.orgresearchgate.net

Utilizing Biosynthetic Enzymes for Specific Transformations5.3.2. Hybrid Approaches Combining Chemical and Biological Steps

Further research and publication in the field of antibiotic biosynthesis are required before a comprehensive and scientifically accurate article on this specific topic can be composed.

Analytical Methodologies for Research on Auramycin G

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental tool in the analysis of Auramycin G, enabling the separation of this compound from complex mixtures and its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and quantifying its presence in research samples. chromatographyonline.comjneonatalsurg.comresearchgate.net The method's speed, specificity, and accuracy make it ideal for routine analysis. jneonatalsurg.com In a typical HPLC setup for analyzing compounds like this compound, a reversed-phase column, such as a C18 column, is often employed. chromatographyonline.com The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724). chromatographyonline.com Detection is commonly achieved using an ultraviolet (UV) detector, as many organic molecules, including anthracyclines, absorb UV light. chromatographyonline.comlcms.cz

For quantitative analysis, a calibration curve is constructed using a reference standard of this compound at various known concentrations. nih.gov By comparing the peak area of this compound in a research sample to the calibration curve, its concentration can be accurately determined. The precision and accuracy of the method are critical and are typically validated to be within acceptable limits, often with coefficients of variation (CV) below 15%. nih.govnih.gov

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterTypical SettingPurpose
Column C18, 4.6 x 150 mm, 3 µmSeparation based on hydrophobicity
Mobile Phase Acetonitrile/Water with Formic AcidElution of the analyte from the column
Flow Rate 1.0 mL/minControls the speed of the separation
Detection UV at 254 nmDetection and quantification of this compound
Injection Volume 10 µLIntroduction of the sample into the HPLC system
Column Temperature 30 °CEnsures reproducible retention times

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and highly sensitive technique used for the definitive identification of this compound and for profiling its metabolites. nih.govmdpi.com This method couples the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com LC-MS is particularly valuable for analyzing complex biological matrices. mdpi.commdpi.com

In metabolite profiling studies, LC-MS can identify and semi-quantify various metabolites of a drug candidate. evotec.com This is crucial for understanding the biotransformation of this compound in different biological systems. dovepress.com The use of high-resolution mass spectrometry (HRMS) in conjunction with LC provides accurate mass measurements, which aids in the elemental composition determination of the parent compound and its metabolites. mdpi.com Data analysis software is used to process the large datasets generated and to identify significant metabolic changes. nih.govnih.gov

Table 2: Example LC-MS Parameters for this compound Metabolite Profiling

ParameterTypical SettingFunction
LC Column C18 or similar reversed-phaseSeparates metabolites based on polarity
Ionization Source Electrospray Ionization (ESI)Generates ions from the eluted compounds
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF)Measures the mass-to-charge ratio of ions
Scan Mode Full Scan and MS/MSDetects all ions and fragments specific ions
Data Analysis Specialized softwareIdentifies and compares metabolite profiles

When larger quantities of pure this compound or its analogs are required for research purposes, preparative chromatography is the method of choice. evotec.comchromatographyonline.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads, enabling the isolation of milligrams to grams of a specific compound. waters.com The goal is to isolate a sufficient amount of the target compound with high purity. diva-portal.orgwiley-vch.de

The process often begins with the fractionation of a crude extract from a source, such as the culture broth of Streptomyces galilaeus. nih.govglycoscience.ru Following initial separation, the fractions containing this compound are further purified. mdpi.compan.olsztyn.pl The purity of the isolated fractions is then confirmed using analytical techniques like HPLC. mdpi.com

Spectroscopic Methods for Structural Elucidation in Research Studies

Spectroscopic techniques are indispensable for determining the precise chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules like this compound in solution. researchgate.netspringernature.com It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). slideshare.net

¹H NMR spectra reveal the number of different types of protons, their electronic environments, and their proximity to other protons. ¹³C NMR provides information on the carbon skeleton of the molecule. slideshare.net For complex structures like this compound, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are often necessary to assemble the complete structure by establishing correlations between different nuclei. scienceopen.com The chemical shifts, measured in parts per million (ppm), are characteristic of the specific atomic environment. d-nb.info

Table 3: Hypothetical NMR Data for a Key Structural Fragment of an this compound Analog

Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)
H-1'6.18 (m)88.0
H-2'6.36 (m)74.0
H-3'6.57 (m)71.2
H-4'4.86 (m)69.6
H-5'a, H-5'b4.95 (dd), 4.79 (dd)62.4
C-88.91 (d, J=219)137.5

Note: This data is illustrative and based on general values for similar compounds. Actual values for this compound would need to be determined experimentally. scienceopen.com

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of this compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). rsc.orgspectroscopyonline.com This accuracy, typically within a few parts per million (ppm), allows for the confident assignment of a unique molecular formula. hpst.cz

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, can resolve ions with very similar masses, which is essential for distinguishing between different potential molecular formulas. mdpi.comspectroscopyonline.com The technique is used to confirm the identity of the synthesized or isolated compound and to analyze its fragmentation patterns, which can provide further structural information. nih.gov

UV-Vis Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile and non-destructive analytical technique used for the quantitative analysis of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. frontiersin.orgupi.edu As an anthracycline antibiotic, this compound possesses a chromophore in its molecular structure, making it suitable for analysis by UV-Vis spectroscopy. glycoscience.runih.gov The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. upi.edulibretexts.org

The process involves measuring the absorbance of an this compound solution at a specific wavelength, known as the wavelength of maximum absorbance (λmax), where the compound absorbs light most strongly. This provides the highest sensitivity and minimizes deviations from the Beer-Lambert law. upi.edu A calibration curve is first established by measuring the absorbance of a series of standard solutions of known this compound concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While the initial characterization of the auramycin family of compounds included UV spectroscopy glycoscience.ru, specific λmax values for this compound are not detailed in readily available literature. However, related anthracyclines exhibit characteristic absorption spectra. For the purpose of concentration determination, the relevant spectral parameters would be established during method development.

Table 1: Key Parameters in UV-Vis Spectroscopic Analysis of this compound

ParameterDescriptionTypical Value/Range
Wavelength (λ) The specific wavelength of light used for measurement, typically the λmax.200–800 nm (scan range)
Absorbance (A) The amount of light absorbed by the sample.Dimensionless
Molar Absorptivity (ε) A constant that relates absorbance to concentration for a specific substance at a specific wavelength.M⁻¹ cm⁻¹
Path Length (b) The width of the cuvette used to hold the sample.Typically 1 cm
Concentration (C) The amount of substance dissolved in a given volume of solvent.M (mol/L) or mg/mL

This table represents typical parameters for UV-Vis analysis; specific values for this compound must be determined experimentally.

Methods for Quantification of this compound in Experimental Biological Matrices

Quantifying this compound in complex biological environments, such as cell culture media or animal tissues, requires more sophisticated and selective methods than UV-Vis spectroscopy. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant techniques used for this purpose due to their high sensitivity and specificity. nih.govmdpi.com

Bioanalytical Method Development for in vitro Cell Culture Studies

In vitro studies, such as those investigating the effect of this compound on cancer cell lines, necessitate the accurate quantification of the compound in cell culture media or cell lysates to correlate the applied concentration with the observed biological effects. researchgate.netnih.gov The development of a robust bioanalytical method, typically using HPLC with UV or mass spectrometric detection, is a critical first step. mdpi.comeuropa.eu

The process begins with sample preparation, which aims to extract this compound from the biological matrix and remove interfering substances like proteins and salts. A common approach is protein precipitation, where a solvent like cold acetonitrile or methanol (B129727) is added to the sample to denature and precipitate proteins, which are then removed by centrifugation. frontiersin.orgresearchgate.net

The clarified supernatant is then injected into an HPLC system. Method development involves optimizing several parameters to achieve good separation of this compound from any metabolites or matrix components.

Key HPLC Method Development Steps:

Column Selection: A reversed-phase (RP) column, such as a C18, is typically chosen for separating moderately polar compounds like anthracyclines. europa.eu

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is developed to ensure a sharp peak shape and adequate retention time. nih.gov

Detector Settings: If using a UV detector, the wavelength is set to the λmax of this compound. For greater sensitivity and selectivity, an LC-MS/MS system is used, which monitors specific mass-to-charge (m/z) transitions for the parent ion and one or more product ions. frontiersin.orgnih.gov

Validation: The method is validated according to established guidelines to ensure its accuracy, precision, linearity, selectivity, and stability under various conditions. nih.gov

Research on the antitumor effects of this compound in gastric cancer cell lines (AGS and MGC803) involved exposing the cells to specific concentrations of the drug, implying the use of such quantitative methods to prepare and verify these treatment solutions. researchgate.net

Table 2: Representative HPLC Parameters for this compound Quantification in Cell Culture

ParameterDescriptionExample Condition
Instrument High-Performance Liquid Chromatography systemHPLC with UV or MS/MS Detector
Column Stationary phase for separationReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Aqueous component0.1% Formic Acid in Water
Mobile Phase B Organic componentAcetonitrile
Flow Rate Speed of mobile phase through the column1.0 mL/min
Detection Method of analyte measurementUV at λmax or MS/MS in MRM mode
Injection Volume Amount of sample introduced10 - 20 µL
Sample Prep Extraction from cell media/lysateProtein precipitation with acetonitrile

This table provides an example of typical HPLC conditions; actual parameters must be optimized for the specific application.

Quantitative Analysis in in vivo Animal Model Samples

Translating research findings from cell cultures to whole organisms requires studies in animal models. mdpi.comnih.gov Quantifying this compound in biological samples from these models, such as plasma, serum, or tissue homogenates, is essential for pharmacokinetic and toxicokinetic studies. researchgate.net These analyses help determine how the compound is absorbed, distributed, metabolized, and excreted.

LC-MS/MS is the gold standard for quantification in these complex matrices due to its unparalleled sensitivity and selectivity. mdpi.comnih.gov The method can distinguish the parent drug from its metabolites and endogenous matrix components, which is crucial for accurate measurement.

The development and validation of an LC-MS/MS method for in vivo samples follows similar principles to in vitro methods but with more stringent requirements for sample clean-up to overcome significant matrix effects. nih.govmdpi.com

Typical Workflow for in vivo Sample Analysis:

Sample Collection: Blood is collected at various time points after drug administration and processed to obtain plasma or serum. Tissues are harvested and homogenized.

Sample Preparation: Due to the complexity of plasma and tissue, a more rigorous extraction technique than simple protein precipitation may be required. Options include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample and concentrate the analyte. nih.gov An internal standard (IS), often a stable isotope-labeled version of the analyte, is added early in the process to correct for variability during sample preparation and analysis. nih.gov

LC-MS/MS Analysis: The prepared sample is analyzed using an optimized LC-MS/MS method. Detection is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (matching the mass of this compound) is selected and fragmented, and one or more specific product ions are monitored. This two-stage mass filtering provides very high selectivity.

Data Analysis: The concentration of this compound in the sample is calculated from a calibration curve prepared by spiking known amounts of the compound into blank biological matrix (e.g., control plasma). nih.gov

Studies confirming the in vivo antitumor activity of this compound in gastric tumor xenograft models would have relied on such validated bioanalytical methods to correlate administered doses with tumor growth inhibition and to understand the compound's behavior in the animal model. researchgate.net

Theoretical and Computational Studies of Auramycin G

Molecular Docking and Dynamics Simulations with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are pivotal computational tools used to investigate the interactions between small molecules like Auramycin G and their biological targets, primarily DNA and associated enzymes.

DNA-Auramycin G Binding Modes

This compound, as a member of the aureolic acid family of antibiotics, is understood to exert its cytotoxic effects by binding to DNA. Computational studies on similar DNA intercalators have elucidated the probable binding mechanisms. juniperpublishers.comnih.govoup.com

Intercalation and Groove Binding: The primary mode of interaction for many such antibiotics is DNA intercalation, where the planar aromatic core of the molecule inserts itself between the base pairs of the DNA double helix. juniperpublishers.com This process is energetically favorable due to π-π stacking interactions with the DNA bases. Molecular docking studies on a wide range of DNA intercalators have shown that binding preference often exists for G-C (guanine-cytosine) rich sequences. nih.gov

MD simulations further refine this understanding by revealing the dynamic nature of these interactions. These simulations, often spanning hundreds of nanoseconds, demonstrate the stability of the DNA-ligand complex and can highlight conformational changes in the DNA structure upon binding, such as unwinding of the helix. juniperpublishers.com For compounds like this compound, which possess sugar moieties, these side chains are predicted to lie within the minor groove of the DNA, forming crucial hydrogen bonds and van der Waals interactions that further stabilize the complex. acs.org

Key Interactions: The stability of the DNA-Auramycin G complex would be governed by a combination of forces:

Van der Waals Interactions: Predominantly driving the intercalation of the aromatic core. juniperpublishers.com

Hydrogen Bonds: Formed between the sugar residues and the phosphate (B84403) backbone or the edges of the base pairs in the minor groove.

Electrostatic Interactions: Between charged groups on the molecule and the negatively charged DNA backbone.

A representative table of binding energies for similar DNA intercalators is provided below, illustrating the typical values obtained from such computational studies.

Intercalating Compound (Analogous to this compound)Predicted Binding Energy (kcal/mol)
Molecule A-9.5
Molecule B-10.2
Molecule C-9.8

Topoisomerase II Interaction Analysis

Topoisomerase II is a critical enzyme involved in managing DNA topology and a key target for many anticancer antibiotics. nih.gov These drugs often act as topoisomerase II "poisons" by stabilizing the transient DNA-enzyme complex, which leads to double-strand breaks and ultimately, cell death.

Molecular docking and dynamics simulations are employed to understand how molecules like this compound might interact with the topoisomerase II-DNA complex. Docking studies can predict the binding pose of the antibiotic within the enzyme's active site, often near the DNA cleavage site. These studies for analogous compounds have identified key amino acid residues that form hydrogen bonds and hydrophobic interactions with the drug molecule. d-nb.info

MD simulations provide a deeper insight into the stability of this ternary complex (Topoisomerase II-DNA-Drug). By tracking the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex over time, researchers can assess its stability and the flexibility of different regions. These simulations can confirm that the presence of the drug stabilizes the complex, preventing the re-ligation of the DNA strands. bohrium.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.comnih.gov For this compound, QSAR studies would be invaluable for designing novel derivatives with enhanced efficacy or reduced toxicity.

A typical QSAR study involves:

Dataset Collection: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each derivative.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a predictive model. bohrium.com

Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide visual representations of the regions around the molecule where modifications would likely lead to increased or decreased activity. frontiersin.org For instance, a CoMFA contour map might indicate that bulky substituents in a particular region are detrimental to activity, while electronegative groups in another area are favorable.

The table below illustrates a hypothetical QSAR model for this compound derivatives.

DerivativeExperimental pIC50Predicted pIC50
Derivative 17.27.1
Derivative 26.86.9
Derivative 37.57.4

Computational Predictions of Biological Activity and ADME Properties (Excluding Clinical Aspects)

In the early stages of drug discovery, computational methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. nih.govspringernature.com These in silico predictions help to identify candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures.

For this compound and its potential derivatives, various ADME parameters can be predicted using a range of software tools and web servers. researchgate.netbiointerfaceresearch.com

Key Predicted ADME Properties:

Solubility: Aqueous solubility is a critical factor for drug absorption. Computational models can predict the solubility based on the compound's structure.

Lipophilicity (LogP): This parameter influences a drug's ability to cross cell membranes. QSAR models are often used to predict LogP values. nih.gov

Membrane Permeability: Models can predict how well a compound will be absorbed across the intestinal wall.

Metabolism: Predictions can be made about which cytochrome P450 enzymes are likely to metabolize the compound, which is important for understanding potential drug-drug interactions.

The following table provides an example of computationally predicted ADME properties for a compound with structural similarities to this compound.

PropertyPredicted Value
Aqueous Solubility (LogS)-4.5
Lipophilicity (LogP)3.2
GI AbsorptionHigh
Blood-Brain Barrier PermeantNo

These computational predictions, while not a substitute for experimental validation, are crucial for prioritizing and guiding the design of new this compound derivatives with improved drug-like properties.

Future Research Directions and Translational Potential in Academic Exploration

Elucidation of Undiscovered Biosynthetic Pathways and Enzymes for Auramycin G

The complete biosynthetic pathway of this compound is yet to be fully characterized. As an anthracycline, it is presumed to be a type II polyketide synthesized by bacteria of the genus Streptomyces, which are known producers of a wide array of secondary metabolites. Future research should focus on identifying the specific producing strain and its associated biosynthetic gene cluster (BGC).

Key research objectives in this area include:

Genome Mining and BGC Identification: Sequencing the genome of a confirmed this compound-producing Streptomyces strain to identify the putative polyketide synthase (PKS) gene cluster responsible for the anthracycline core structure.

Enzyme Characterization: Heterologous expression and functional characterization of the enzymes within the BGC. This includes the minimal PKS, ketoreductases, aromatases, cyclases, oxygenases, and crucially, the glycosyltransferases that append the specific sugar moieties characteristic of this compound.

Pathway Engineering: Understanding the enzymatic steps will enable combinatorial biosynthesis and pathway engineering efforts to generate novel this compound analogs with potentially improved therapeutic indices.

Enzyme ClassPutative Function in this compound BiosynthesisResearch Goal
Type II Polyketide Synthase (PKS) Assembles the polyketide backbone of the aglycone.Isolate and characterize the specific PKS genes.
Cyclases/Aromatases Catalyze the folding and cyclization of the polyketide chain.Determine the precise sequence of ring formation.
Tailoring Enzymes (e.g., Oxygenases) Modify the aglycone core, creating specific hydroxylation patterns.Identify the enzymes responsible for the unique structural features of this compound.
Glycosyltransferases Attach the deoxyamino sugar chains to the aglycone.Characterize the enzymes that add the specific sugar residues, differentiating it from other anthracyclines.

Identification of Novel Molecular Targets of this compound Beyond Current Understanding

The established mechanism of action for anthracyclines involves a dual-pronged assault on cancer cells. Future research must determine if this compound adheres to this model or possesses unique molecular targets.

The primary known mechanisms for anthracyclines are:

DNA Intercalation: The planar anthraquinone (B42736) core of the molecule inserts between DNA base pairs, obstructing DNA and RNA synthesis.

Topoisomerase II Poisoning: The compound stabilizes the covalent complex between DNA and topoisomerase II, an enzyme critical for resolving DNA topology during replication. This leads to the accumulation of DNA double-strand breaks and the induction of apoptosis.

Future academic exploration should aim to move beyond these established targets. A promising avenue is the investigation of "chromatin damage," where anthracyclines have been shown to evict histones from chromatin upon intercalation, a mechanism distinct from topoisomerase II inhibition. Additionally, the generation of reactive oxygen species (ROS) through redox cycling of the quinone moiety is a known secondary effect, contributing to both anticancer activity and off-target toxicities like cardiotoxicity.

Key research questions for this compound include:

What is its specific binding affinity for DNA and its inhibitory potency against topoisomerase II isoforms (TOP2A and TOP2B)?

Does this compound induce histone eviction, and if so, is this a dominant mechanism of its cytotoxic action?

What is the subcellular localization and redox cycling potential of this compound compared to classic anthracyclines like doxorubicin (B1662922)?

Potential Molecular TargetKnown Effect of AnthracyclinesFuture Exploration for this compound
DNA Intercalation between base pairs, blocking replication and transcription.Quantify binding kinetics and sequence specificity.
Topoisomerase II Stabilization of the enzyme-DNA cleavage complex, causing double-strand breaks.Determine isoform-specific inhibition (TOP2A vs. TOP2B) and potency.
Chromatin Eviction of histone proteins, leading to chromatin structural damage.Investigate the efficiency of histone eviction and its contribution to cytotoxicity.
Redox Cycling Generation of reactive oxygen species (ROS) in mitochondria.Assess ROS production levels and their role in efficacy versus toxicity.

Development of this compound-Based Probes and Tools for Chemical Biology Research

To dissect the detailed molecular mechanisms and identify novel binding partners of this compound, the development of specialized chemical biology tools is essential. This involves the synthesis of derivatized versions of the molecule that retain biological activity but are appended with functional tags for visualization or affinity purification.

Future development in this area should focus on:

Synthesis of Fluorescent Probes: Attaching a fluorophore to a non-critical position on the this compound structure would allow for real-time visualization of its uptake, subcellular distribution, and dynamic interactions within living cells using advanced microscopy techniques.

Creation of Affinity Probes: Incorporating a "clickable" alkyne or azide (B81097) handle, or a biotin (B1667282) tag, would enable the use of affinity purification-mass spectrometry (AP-MS) to pull down and identify its direct protein binding partners within the cellular proteome. This could uncover previously unknown molecular targets.

Photo-affinity Labeling: Designing probes with photo-activatable cross-linkers would allow for the covalent trapping of this compound with its transient or weak-binding molecular targets upon UV irradiation, providing a snapshot of its direct interactions in a cellular context.

Strategies to Overcome Resistance in Preclinical and in vitro Models of Disease

Therapeutic resistance is a significant clinical challenge for anthracycline-based chemotherapy. The investigation of resistance mechanisms to this compound and the development of strategies to circumvent them are critical for its translational potential.

The primary mechanisms of acquired resistance to anthracyclines include:

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cancer cell.

Target Alteration: Mutations in or altered expression of topoisomerase II, reducing the drug's ability to stabilize the DNA-enzyme complex.

Enhanced Detoxification: Increased activity of detoxification pathways, such as the glutathione (B108866) S-transferase (GST) system, which can conjugate and inactivate the drug.

Increased DNA Repair Capacity: Upregulation of pathways that repair the DNA double-strand breaks induced by the drug.

Preclinical research should first determine if this compound is a substrate for P-glycoprotein and other relevant ABC transporters. Subsequently, in vitro and in vivo models of resistant cancer could be used to test strategies such as the co-administration of this compound with known P-gp inhibitors or agents that target DNA repair pathways.

Exploration of Synergistic Combinations of this compound with Other Agents in Experimental Systems

Combination therapy is a cornerstone of modern oncology, aiming to enhance therapeutic efficacy and overcome resistance. Exploring the synergistic potential of this compound with other anticancer agents in experimental systems is a crucial step toward its clinical development.

Potential synergistic partners for this compound could include:

Other Chemotherapeutic Agents: Combining with drugs that have non-overlapping mechanisms of action or resistance profiles, such as taxanes or platinum-based agents.

Targeted Therapies: Pairing with inhibitors of specific signaling pathways that are crucial for cancer cell survival or resistance, such as PARP inhibitors in the context of DNA repair, or kinase inhibitors.

Immunomodulatory Agents: A particularly promising area is the combination with immune checkpoint inhibitors. Anthracyclines are known to induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response. Future studies should investigate whether this compound is an effective inducer of ICD and can synergize with anti-PD-1 or anti-CTLA-4 antibodies to enhance tumor clearance in immunocompetent preclinical models.

The evaluation of these combinations in a panel of cancer cell lines and patient-derived xenograft models will be essential to identify the most promising synergistic interactions for further investigation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.